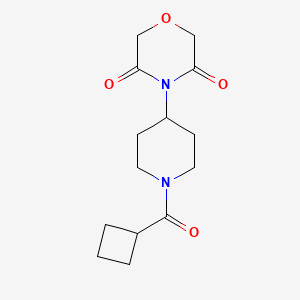
4-(1-(Cyclobutanecarbonyl)piperidin-4-yl)morpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(1-(Cyclobutanecarbonyl)piperidin-4-yl)morpholine-3,5-dione is a chemical structure that appears to be a derivative of morpholine and piperidine, incorporating a cyclobutane moiety. This compound is likely to be of interest in the field of drug discovery due to the presence of these functional groups, which are common in pharmaceutical agents.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine were designed and synthesized, which suggests that similar methodologies could be applied to the synthesis of 4-(1-(Cyclobutanecarbonyl)piperidin-4-yl)morpholine-3,5-dione . The key synthetic step involved the cyclization of N-protected precursors, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray diffraction studies have been used to analyze the molecular geometry of related compounds, demonstrating increased size and conformational flexibility compared to parent heterocycles . This implies that 4-(1-(Cyclobutanecarbonyl)piperidin-4-yl)morpholine-3,5-dione may also exhibit unique structural characteristics that could be advantageous in drug design, potentially offering enhanced interactions with biological targets.
Chemical Reactions Analysis
The reactivity of morpholine derivatives has been explored, with reactions such as the rearrangement in systems involving ethyl bromopyruvate and morpholine derivatives leading to the formation of tetrahydroindole derivatives . This indicates that the compound of interest may also undergo similar reactions, which could be useful in further chemical modifications or in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 4-(1-(Cyclobutanecarbonyl)piperidin-4-yl)morpholine-3,5-dione are not detailed in the provided papers, the properties of related compounds, such as solubility, melting points, and stability, can be inferred based on the structural similarities. The presence of the cyclobutane ring may influence these properties by affecting the compound's rigidity and electronic distribution.
Wissenschaftliche Forschungsanwendungen
Morpholine Derivatives in Drug Discovery
Morpholine derivatives have been extensively studied for their utility in medicinal chemistry and drug discovery. For instance, a study by Feskov et al. (2019) introduced 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These compounds exhibited increased conformational flexibility compared to the parent heterocycles, suggesting their potential utility as building blocks for lead optimization in drug discovery. This underscores the relevance of morpholine derivatives in synthesizing new chemical entities with possible therapeutic applications (Feskov et al., 2019).
Synthesis and Structural Analysis
Another area of research involves the synthesis and structural analysis of morpholine and cyclobutane derivatives. For example, Dinçer et al. (2005) explored the crystal structures of oxime derivatives including succinimid and morpholin groups, highlighting the importance of structural analysis in understanding compound properties and interactions. This type of research is crucial for the development of new materials and pharmaceuticals, providing a foundation for understanding how structural characteristics influence function (Dinçer et al., 2005).
Biodegradable Polymer Synthesis
Vinšová (2001) reviewed the preparation and exploitation of morpholine-2,5-diones, highlighting their significance as monomers for the synthesis of biodegradable polymers. These compounds are of interest for biomedical applications, including drug delivery systems. This suggests that derivatives of morpholine, potentially including the compound of interest, could be explored for their applications in creating biodegradable materials for medical use (Vinšová, 2001).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, is a significant area of research. Studies like that of Gao et al. (2017) on the synthesis of spiroheterocycles demonstrate the diverse applications of morpholine derivatives in creating complex chemical entities. Such research underscores the versatility of morpholine derivatives in synthesizing compounds with potential applications ranging from materials science to pharmaceuticals (Gao et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1-(cyclobutanecarbonyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c17-12-8-20-9-13(18)16(12)11-4-6-15(7-5-11)14(19)10-2-1-3-10/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSPYBGHNLGGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2514407.png)
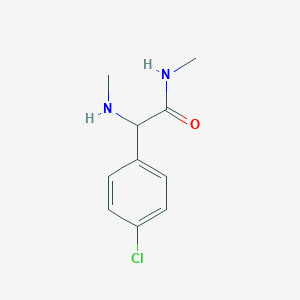
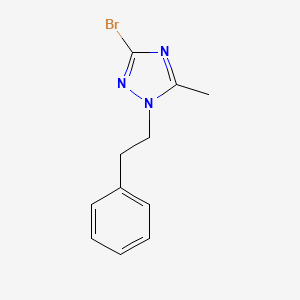
![N-(3-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514410.png)
![3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2514413.png)
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2514414.png)
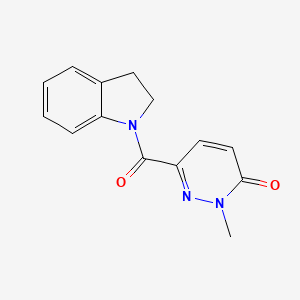
![ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2514419.png)
![1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514422.png)
![Propyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2514423.png)
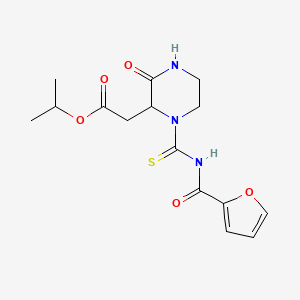
![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)
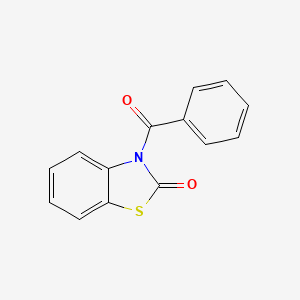
![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)